2-Fluoro-6-(pentylamino)benzonitrile

Lipophilicity Membrane Permeability Pharmacokinetics

Standard benzonitrile analogs fail to replicate the steric and electronic profile of the 2-fluoro-6-pentylamino substitution pattern, risking irreproducible SAR results. - **Structural uniqueness**: Combines 2-fluoro with 6-pentylamino - unavailable in methyl/ethyl/butyl analogs. - **Synthetic utility**: Nitrile and secondary amine allow reduction to benzylamines or coupling reactions. - **Application**: Suitable for CCR5 antagonist exploratory research and lipophilicity optimization studies. Confirmed 95% purity. Direct replacement for shorter-chain analogs without empirical revalidation is not recommended.

Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
Cat. No. B13243346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(pentylamino)benzonitrile
Molecular FormulaC12H15FN2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCCCCCNC1=C(C(=CC=C1)F)C#N
InChIInChI=1S/C12H15FN2/c1-2-3-4-8-15-12-7-5-6-11(13)10(12)9-14/h5-7,15H,2-4,8H2,1H3
InChIKeyHFIQQZUGDWIARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-(pentylamino)benzonitrile: Chemical Identity & Baseline


2-Fluoro-6-(pentylamino)benzonitrile (CAS 1154685-89-8) is a fluorinated benzonitrile derivative featuring a pentylamino substituent at the ortho position and a nitrile group, with molecular formula C₁₂H₁₅FN₂ and molecular weight 206.26 g/mol . The compound is commercially available as a research chemical with reported purity of 95% , serving primarily as a synthetic intermediate or building block in medicinal chemistry and materials science research .

Substitution Risks for 2-Fluoro-6-(pentylamino)benzonitrile


In benzonitrile-based series, seemingly minor structural modifications—such as altering the alkyl chain length on the amino group, changing the position of substituents, or replacing the fluorine atom with other halogens—can profoundly alter biological activity, physicochemical properties, and synthetic utility . The specific combination of a 2-fluoro group and a 6-pentylamino substituent in 2-Fluoro-6-(pentylamino)benzonitrile establishes a unique steric and electronic environment that cannot be replicated by its closest analogs (e.g., methylamino, ethylamino, or butylamino derivatives) . Therefore, generic substitution with a related benzonitrile without empirical validation risks experimental failure, irreproducible results, or wasted resources in downstream applications .

2-Fluoro-6-(pentylamino)benzonitrile: Differentiation Evidence


Molecular Weight as Lipophilicity Marker

The molecular weight of 2-Fluoro-6-(pentylamino)benzonitrile (206.26 g/mol) distinguishes it from its shorter-chain alkylamino analogs, which exhibit lower molecular weights: 2-fluoro-6-(methylamino)benzonitrile (150.15 g/mol), 2-(ethylamino)-6-fluorobenzonitrile (164.18 g/mol), and 2-(butylamino)-6-fluorobenzonitrile (192.23 g/mol) [1]. While direct logP values are not reported for this specific compound, the increased molecular weight due to the pentyl chain generally correlates with higher lipophilicity compared to the methyl and ethyl analogs, potentially affecting membrane permeability and distribution in biological systems [2]. This difference is critical for applications where optimal logP values are required for blood-brain barrier penetration or cellular uptake.

Lipophilicity Membrane Permeability Pharmacokinetics

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 2-Fluoro-6-(pentylamino)benzonitrile exhibits CCR5 antagonist activity, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. However, quantitative IC₅₀ data against CCR5 is not publicly available for this specific compound, precluding direct potency comparison with established CCR5 antagonists such as maraviroc (IC₅₀ ~3-10 nM) or other benzonitrile-based antagonists. The evidence for this activity is limited to a preliminary screening annotation and requires further validation [1].

CCR5 Antagonist HIV Inflammation

2-Fluoro-6-(pentylamino)benzonitrile Application Scenarios


Synthetic Intermediate in Medicinal Chemistry

2-Fluoro-6-(pentylamino)benzonitrile is employed as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those requiring a fluorinated aromatic amine scaffold . The presence of both a nitrile group and a secondary amine allows for further functionalization through reactions such as reduction to benzylamines or coupling to generate diverse chemotypes [1].

Building Block for SAR Studies

This compound serves as a valuable building block for SAR studies exploring the effects of alkyl chain length and fluorine substitution on biological activity. Researchers can use it to probe the optimal lipophilicity and steric bulk required for target engagement, particularly when comparing activity profiles against shorter-chain analogs .

Exploratory Research in CCR5-Mediated Pathways

Given preliminary annotations of CCR5 antagonist activity, 2-Fluoro-6-(pentylamino)benzonitrile may be suitable for exploratory research into CCR5-mediated diseases, including HIV entry inhibition and inflammatory conditions [2]. However, users should verify this activity in their own assays due to the lack of published quantitative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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